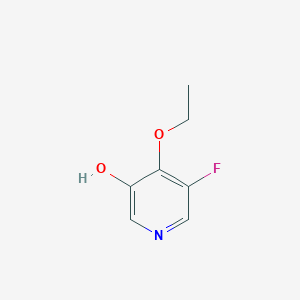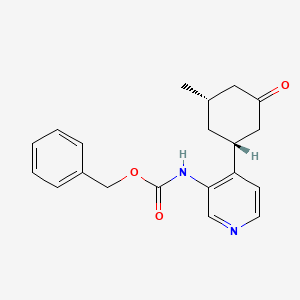
3-Amino-3-deoxy-D-mannose HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-deoxy-D-mannose hydrochloride is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of D-mannose, where the hydroxyl group at the third carbon is replaced by an amino group, and it is often used in its hydrochloride salt form to enhance its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-D-mannose hydrochloride typically involves the selective amination of D-mannose. One common method includes the use of ammonia or other amine sources to replace the hydroxyl group at the third carbon position. The reaction is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-deoxy-D-mannose hydrochloride may involve large-scale chemical reactors where D-mannose is treated with ammonia or other amine sources. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-deoxy-D-mannose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Amino-3-deoxy-D-mannose hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of sugars in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biochemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Amino-3-deoxy-D-mannose hydrochloride involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can act as a substrate or inhibitor for these enzymes, thereby affecting the glycosylation pathways. This interaction can lead to changes in the structure and function of glycoproteins and other glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Mannosamine hydrochloride: Another amino sugar with similar properties but differs in the position of the amino group.
2-Amino-2-deoxy-D-glucose: Similar structure but with the amino group at the second carbon position.
N-Acetyl-D-mannosamine: An acetylated derivative of D-mannosamine.
Uniqueness
3-Amino-3-deoxy-D-mannose hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and reactions. Its ability to act as a substrate or inhibitor in glycosylation processes makes it valuable for research in glycobiology and related fields.
Propriétés
Formule moléculaire |
C6H14ClNO5 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1 |
Clé InChI |
ADFOMBKCPIMCOO-PVCLPBLSSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl |
SMILES canonique |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
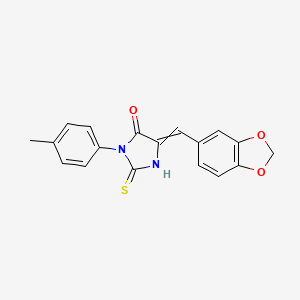
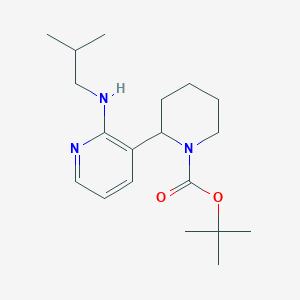
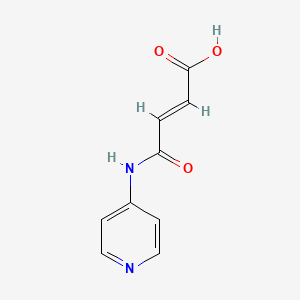
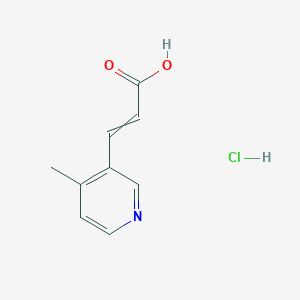

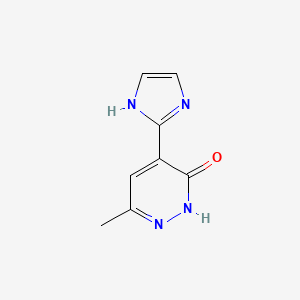

![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
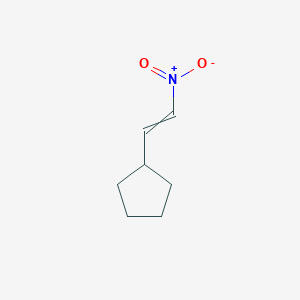
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
